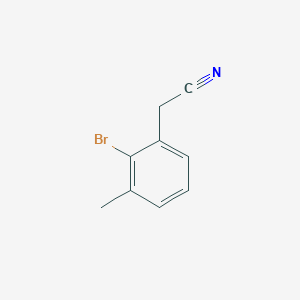

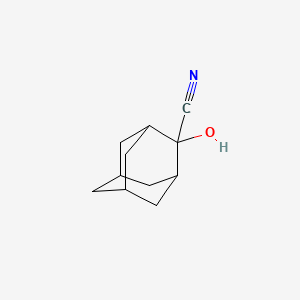

![molecular formula C8H7ClN2 B3255082 2-[(3-Chlorophenyl)amino]acetonitrile CAS No. 24889-93-8](/img/structure/B3255082.png)

2-[(3-Chlorophenyl)amino]acetonitrile

Overview

Description

“2-[(3-Chlorophenyl)amino]acetonitrile” is a chemical compound with the molecular formula C8H7ClN2 . It is also known as “2-amino-2-(3-chlorophenyl)acetonitrile hydrochloride” and has a molecular weight of 203.07 . It is usually encountered in powder form .

Synthesis Analysis

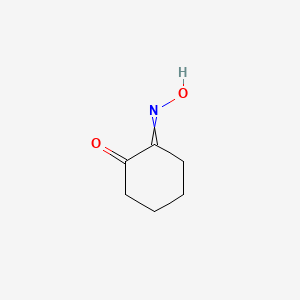

The synthesis of similar compounds has been reported in the literature. For instance, acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In one study, a novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis

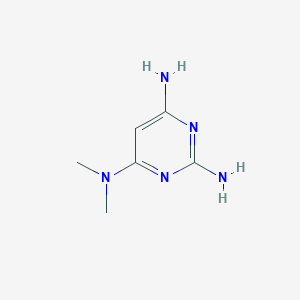

The InChI code for “this compound” is 1S/C8H7ClN2.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4,8H,11H2;1H . This indicates the presence of a chlorine atom, a phenyl group, an amino group, and a nitrile group in the molecule.Chemical Reactions Analysis

Acetonitrile, a key component in the synthesis of “this compound”, can be used as an important synthon in many types of organic reactions . The bond dissociation energy D(H-CH2CN) equals 4.03 ± 0.09 eV, and D(CH3-CN) equals 5.36 ± 0.03 eV . This means that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound has a molecular weight of 203.07 .Scientific Research Applications

Electrochemical Oxidation and Photoluminescence Material

2-[(3-Chlorophenyl)amino]acetonitrile, similar to 2-amino-3-cyano-4-phenylthiophene, can be used in electrochemical studies. Electrooxidation of these compounds on platinum electrodes in acetonitrile has been observed to produce dimers as intermediates. This process leads to the formation of π-conjugated oligoaminothiophenes, which exhibit unique absorbance and photoluminescence properties, making them potential materials for applications in optoelectronics and photoluminescent materials (Ekinci et al., 2000).

Synthesis of Complex Molecules

The compound can serve as a precursor in the synthesis of complex molecules. For example, in the condensation reaction with various amines in acetonitrile, it can form Schiff bases and related complexes with d- and f-metal ions. These complexes have significant importance in coordination chemistry and can be used to study the properties of metal-ligand interactions (Brianese et al., 1998).

Inclusion Behavior in Supramolecular Chemistry

In supramolecular chemistry, the compound's behavior in acetonitrile is of interest. For example, certain derivatives have shown unique inclusion properties towards small organic molecules upon crystallization from solvents like acetonitrile. This is critical for understanding and designing molecular hosts in supramolecular assemblies (Morohashi et al., 2013).

Safety and Hazards

The compound is associated with certain hazards. It has been classified under GHS07 and carries the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on the properties of similar compounds, it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions . These interactions may induce conformational changes in the target proteins, altering their function and leading to the observed biological effects .

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds, it is likely that multiple pathways are affected . These could include pathways involved in inflammation, cancer progression, viral replication, and more .

Pharmacokinetics

The compound’s molecular weight (16661 g/mol) and structure suggest that it may have reasonable bioavailability

Result of Action

Based on the activities of similar compounds, it may induce a range of effects, including inhibition of inflammation, suppression of cancer cell proliferation, and disruption of viral replication .

Properties

IUPAC Name |

2-(3-chloroanilino)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERRKLUTCVHRFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501286999 | |

| Record name | 2-[(3-Chlorophenyl)amino]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24889-93-8 | |

| Record name | 2-[(3-Chlorophenyl)amino]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24889-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3-Chlorophenyl)amino]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-6-chloro-4-hydroxy-3-[(1R)-1-phenylethyl]-4-(trifluoromethyl)-1H-quinazolin-2-one](/img/structure/B3255009.png)

![2-Methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3255041.png)

![4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine](/img/structure/B3255079.png)

![(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B3255087.png)

![Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3255088.png)